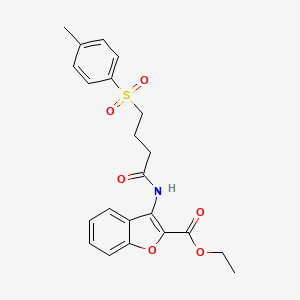

Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran-3-carboxylate esters are a class of compounds that have attracted significant interest due to their broad range of biological activity . They often serve as key intermediates for subsequent transformations into functionalized derivatives of these acids .

Synthesis Analysis

The synthesis of benzofuran-3-carboxylate esters can be achieved through various methods. One such method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .Chemical Reactions Analysis

Benzofuran-3-carboxylate esters can undergo various chemical reactions. For instance, they can be synthesized by reactions of salicylic aldehyde derivatives with ethyl diazoacetates .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran-3-carboxylate esters can vary depending on the specific derivative. For example, the molecular formula of ethyl benzofuran-2-carboxylate is C11H10O3, with an average mass of 190.195 Da and a monoisotopic mass of 190.062988 Da .Wissenschaftliche Forschungsanwendungen

Chemistry and Reactivity Ethyl 3-(4-tosylbutanamido)benzofuran-2-carboxylate, a compound with potential applications in organic synthesis and medicinal chemistry, demonstrates a broad range of reactivity. Studies have shown its versatility in forming various derivatives through reactions with secondary amines, piperazine, and other reactants. For example, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines to yield 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides, highlighting its utility in synthesizing complex molecules (Vasileva et al., 2018).

Synthetic Applications The compound is instrumental in the synthesis of novel structures, such as 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives, showcasing a facile and cost-effective methodology. This is achieved through one-pot reactions, underlining its importance in the development of new pharmacologically relevant compounds (Gao et al., 2011).

Catalytic Efficiency It serves as a key intermediate in catalyzed annulation reactions, exemplified by its role in phosphine-catalyzed [4 + 2] annulations, resulting in highly functionalized tetrahydropyridines. This illustrates its potential in catalysis and the synthesis of nitrogen-containing heterocycles, which are pivotal in drug development (Zhu et al., 2003).

Enantioselective Synthesis The compound is also involved in enantioselective synthesis, as demonstrated in the kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid, offering pathways to S-enantiomerically enriched intermediates. This is crucial for the production of enantiopure pharmaceuticals, reflecting its significance in asymmetric synthesis (Kasture et al., 2005).

Wirkmechanismus

Zukünftige Richtungen

Benzofuran-3-carboxylate esters have shown promise in various fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research will likely continue to explore the synthesis, properties, and potential applications of these and related compounds.

Eigenschaften

IUPAC Name |

ethyl 3-[4-(4-methylphenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6S/c1-3-28-22(25)21-20(17-7-4-5-8-18(17)29-21)23-19(24)9-6-14-30(26,27)16-12-10-15(2)11-13-16/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOMMXJUCJZHRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692730.png)

![1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione](/img/structure/B2692732.png)

![N-benzyl-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2692737.png)

![6-[4-(7H-Purin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2692739.png)

![N',N'-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B2692745.png)

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2692746.png)

![3-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2692751.png)